molecular formula C11H13N3O3 B13911280 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13911280
M. Wt: 235.24 g/mol
InChI Key: PSNHYHMKLWOHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C11H13N3O3. This compound features a pyrrolo[2,3-b]pyridine core substituted with a tert-butoxy group at the 4-position and a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of a tert-butoxy group and a nitro group on the pyrrolo[2,3-b]pyridine core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-5-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)17-9-7-4-5-12-10(7)13-6-8(9)14(15)16/h4-6H,1-3H3,(H,12,13)

InChI Key

PSNHYHMKLWOHBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C2C=CNC2=NC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.